N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound is a benzodioxole-functionalized imidazole-acetamide derivative characterized by dual 1,3-benzodioxole moieties linked to an imidazole core via methylene groups. The compound’s synthesis likely involves multistep nucleophilic substitutions and coupling reactions, as inferred from similar compounds in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-20(23-9-14-1-3-16-18(7-14)28-12-26-16)11-30-21-22-5-6-24(21)10-15-2-4-17-19(8-15)29-13-27-17/h1-8H,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONCQLLSRPOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the imidazole derivative, which are then linked through a series of reactions involving thiol-ene click chemistry and amide bond formation. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its dual 1,3-benzodioxole substituents and sulfanyl-acetamide linkage. Below is a comparative analysis with structurally related analogs:
Key Observations
Substituent Impact on Bioactivity: Dual benzodioxole groups in the target compound may enhance binding to aromatic enzyme pockets (e.g., cytochrome P450 or IDO1) compared to single-benzodioxole analogs like compound 28 .
Synthetic Complexity :
- The target compound’s synthesis likely requires regioselective alkylation of imidazole-thiol with a benzodioxole-bromoacetamide precursor, similar to methods in .
- In contrast, compound 28 employs simpler amide coupling, reducing synthetic steps but limiting structural diversity.
Pharmacological Potential: Analog W1 demonstrates that benzimidazole-thioacetamides exhibit dual antimicrobial/anticancer activity, suggesting the target compound may share this profile.
Challenges and Opportunities
- Structural Optimization : Replacement of the imidazole’s benzodioxole groups with electron-withdrawing substituents (e.g., nitro or fluoro) could enhance metabolic stability .
- Biological Screening: No direct data exists for the target compound; priority should be given to assays targeting IDO1, kinases, or microbial pathogens, leveraging precedents from .
- Synthetic Hurdles : Stereochemical control during imidazole functionalization may require advanced techniques like chiral chromatography or asymmetric catalysis .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of metabolic disorders and cancer treatment. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O5S |
| Molecular Weight | 405.45 g/mol |
| LogP | 3.12 |
| Polar Surface Area | 80.54 Ų |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Preliminary studies indicate that it may exhibit:
1. Enzyme Inhibition:
- α-Amylase Inhibition: The compound shows potential as an α-amylase inhibitor, which is significant for managing diabetes by reducing carbohydrate absorption. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations .
2. Anticancer Activity:
- Cytotoxicity Against Cancer Cell Lines: The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 µM to 65 µM. Notably, it showed minimal toxicity towards normal cells, suggesting a selective action against cancerous cells .
Case Studies and Research Findings
Recent research has provided insights into the biological activity of this compound:
Study 1: In Vitro Evaluation of Antidiabetic Potential
- A study assessed the inhibitory effects of benzodioxol derivatives on α-amylase and reported that the compound exhibited an IC50 value of 0.68 µM against α-amylase, showcasing its potential as a therapeutic agent for diabetes management .
Study 2: Anticancer Efficacy
- Another investigation focused on the anticancer properties of related benzodioxol compounds, where N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{...} showed significant activity against several cancer cell lines while maintaining safety profiles in normal cells .
Safety and Toxicology
Safety assessments are crucial for any therapeutic candidate. The compound has shown negligible cytotoxicity towards non-cancerous cell lines in preliminary tests, indicating a favorable safety profile . However, comprehensive toxicological studies are necessary to establish its safety for clinical use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
